molecular formula C₂₀H₁₈D₃N₇O₆ B1164305 Methopterine-d3

Methopterine-d3

Cat. No.: B1164305
M. Wt: 458.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Methopterine-d3 within the Antifolate Class

Methopterine, also known as N10-Methylfolic acid or Methotrexate (B535133) Related Compound C, is a folate analog and a member of the antifolate class of compounds cymitquimica.comsigmaaldrich.com. Its structure includes a pteridine (B1203161) ring, a para-aminobenzoic acid moiety, and a glutamic acid side chain cymitquimica.com. Methopterine is recognized for its role as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleic acids cymitquimica.com. Inhibiting DHFR leads to a depletion of tetrahydrofolate cofactors, subsequently impacting the synthesis of purine (B94841) nucleotides and thymidylate, which can result in cell death nih.gov.

This compound is a deuterated analogue of Methopterine cymitquimica.com. Deuteration involves the replacement of hydrogen atoms with deuterium (B1214612), a heavier, non-radioactive isotope of hydrogen researchgate.netnih.gov. In the case of this compound, three hydrogen atoms have been replaced by deuterium, as indicated by the "-d3" in its name and its molecular formula C20H18D3N7O6 cymitquimica.compharmaffiliates.com. This isotopic substitution results in a slightly higher molecular weight compared to non-deuterated Methopterine (458.44 for this compound versus 455.42 for Methopterine) cymitquimica.comsigmaaldrich.compharmaffiliates.com.

Significance of Deuterated Analogues in Contemporary Research Methodologies

Deuterated analogues hold significant importance in contemporary research methodologies due to the kinetic isotope effect researchgate.netnih.gov. Replacing hydrogen with deuterium can alter the rate of metabolic reactions involving the deuterated bond researchgate.netnih.gov. While this substitution causes minimal structural perturbation and generally has little effect on the pharmacological activity of physiologically active compounds, it can influence their metabolic fate researchgate.net.

In research, deuterated compounds like this compound are valuable tools, particularly as metabolic or pharmacokinetic probes researchgate.net. The altered metabolic rate can lead to improved bioavailability and reduced systemic waste in drug delivery nih.gov. Deuterated solvents are also widely used in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals provides clearer spectra marketresearchintellect.comsynmr.in. Isotopic labeling with deuterated solvents allows researchers to track reaction mechanisms and identify intermediates synmr.in.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its use as a labeled standard or analogue in studies related to Methopterine and other antifolates. As a deuterated form of Methopterine, it is particularly useful in analytical methods for quantifying Methopterine and studying its metabolic pathways. The isotopic label allows researchers to differentiate this compound from endogenous compounds or non-deuterated Methopterine in complex biological samples, often utilizing techniques like mass spectrometry.

Studies involving this compound can contribute to a deeper understanding of antifolate metabolism, transport, and mechanisms of action at a research level. The kinetic isotope effect conferred by deuteration can be exploited to investigate specific enzymatic reactions involved in Methopterine's metabolic fate. Furthermore, this compound can serve as a reference standard in the development and validation of analytical methods for detecting and quantifying antifolates in various research matrices.

While Methopterine itself has been studied for its inhibitory effects on osteoclasts and its potential in inhibiting inflammatory bone destruction, research specifically on this compound is more oriented towards its application as a research tool for studying the parent compound and the broader class of antifolates nih.gov. Research trajectories for this compound are thus closely linked to advancing analytical techniques and mechanistic investigations in the field of antifolate research.

Properties

Molecular Formula

C₂₀H₁₈D₃N₇O₆

Molecular Weight

458.44

Synonyms

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic Acid;  N-[p-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-_x000B_d3]benzoyl]- L-glutamic acid;  N-[p-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]_x000B_methylamino

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Methopterine D3

Advanced Chemical Synthesis Routes for Deuterated Pteridine (B1203161) Derivatives

The synthesis of pteridine derivatives, the core structure of antifolates, can involve various chemical reactions. One approach described in the literature is the synthesis of pteridinetrione derivatives via [4+2]-cycloaddition reactions. enamine.netresearchgate.net This method involves the reaction of a diaminopyrimidine with a dicarbonyl compound. enamine.netresearchgate.net For deuterated derivatives, the synthesis would require using deuterated starting materials or incorporating deuterium (B1214612) during specific reaction steps.

Another strategy for synthesizing deuterated aromatic compounds, which include parts of the Methopterine structure, involves H-D exchange reactions using heavy water (D₂O) under conditions of high temperature and pressure. tn-sanso.co.jp Flow synthesis methods are also being developed for the synthesis of deuterated aromatic compounds, offering potential advantages in terms of efficiency and scale-up compared to batch methods. tn-sanso.co.jp Microwave irradiation has also been explored as a heating source to improve reaction efficiency in the synthesis of deuterated aromatic compounds. tn-sanso.co.jp

Strategies for Site-Specific Deuterium Labeling of Antifolate Scaffolds

Achieving site-specific deuterium labeling in complex molecules like antifolates is crucial for various research applications, such as tracking metabolic pathways or reducing metabolism at vulnerable sites. nih.govnih.gov While general methods for deuterium labeling exist, such as using commercially available deuterated reagents or metal-catalyzed hydrogen-deuterium exchange, achieving specificity in antifolate scaffolds requires tailored approaches. nih.govgoogle.com

For Methopterine-d3, the deuterium labeling is indicated to be on the methyl group. cymitquimica.compharmaffiliates.com This suggests a synthetic strategy that specifically targets this methyl group for deuteration. Potential methods could involve the use of a deuterated methylating agent during the synthesis or a site-specific H-D exchange reaction catalyzed by a metal complex or enzyme. Research on enhancing the activation of D₂O for highly efficient deuteration using catalysts like phosphorus-doped iron single-atom catalysts demonstrates progress in achieving regioselective deuterium incorporation in various organic molecules, including complex drug molecules. acs.org

Analytical Validation of Isotopic Purity and Labeling Efficiency

Ensuring the isotopic purity and determining the labeling efficiency of deuterated compounds like this compound are critical for their reliable use in research. Deuterium isotopic impurities, including isotopologues and isotopomers, can affect the compound's properties and the interpretation of experimental results. bvsalud.org

Several analytical techniques are employed for this purpose. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a widely used method for characterizing the isotopic purity of deuterium-labeled organic compounds. researchgate.netnih.govrsc.org Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) can be used to assign and distinguish H/D isotopolog ions. researchgate.netnih.gov Ultra-performance liquid chromatography (UPLC) coupled with HRMS is also utilized. researchgate.netnih.gov These methods allow for the calculation of isotopic purity based on the relative abundance of H/D isotopolog ions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including quantitative NMR (qNMR), is another important technique for determining isotopic abundance and providing information about the deuterium labeling site. rsc.orggoogle.com NMR can confirm structural integrity and the positions of labeled atoms. rsc.org A combined strategy using LC-ESI-HR-MS and NMR spectroscopy has been proposed to evaluate both isotopic enrichment and structural integrity. rsc.org

Data from analytical validation studies on other deuterated compounds highlight the precision achievable with these methods. For example, studies have reported calculating isotopic purity for various deuterated compounds with high percentages. rsc.org

Scale-Up Considerations for Research-Grade Deuterated Antifolates

The production of research-grade deuterated antifolates, including this compound, requires synthetic methodologies that are amenable to scale-up. While laboratory-scale syntheses might be sufficient for initial research, larger quantities are often needed for more extensive studies.

Traditional batch type synthesis methods for deuterated compounds using H-D exchange reactions can have limitations in increasing production amounts due to factors like reaction vessel size and heating/cooling efficiency. tn-sanso.co.jp Flow synthesis methods offer potential advantages for scaling up the production of deuterated compounds due to their continuous nature and ease of handling larger quantities of material. tn-sanso.co.jpresearchgate.net The development of robust catalysts that can be used in scaled-up reactions is also crucial. acs.orgresearchgate.net For instance, the successful scale-up synthesis of a phosphorus-doped iron single-atom catalyst has been demonstrated, highlighting its potential for practical deuteration applications. acs.org

The use of readily available and low-cost deuterium sources, such as heavy water or deuterated alcohols, is also an important consideration for large-scale production. google.com Methods that achieve high deuteration rates (e.g., above 90%) and are environmentally friendly are particularly suitable for the large-scale development of deuterated compounds. google.com

Molecular and Cellular Mechanisms of Methopterine D3 Analogs in Research Models

Enzymatic Inhibition Dynamics: Focus on Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This reaction is essential for maintaining intracellular pools of THF, which are required as one-carbon carriers for the synthesis of purine (B94841) nucleotides, thymidylate, and certain amino acids. Antifolate compounds, including Methopterine, exert their effects primarily by inhibiting DHFR. mims.commetabolomicsworkbench.orgfishersci.cafishersci.no By binding to the active site of DHFR, these analogs prevent the regeneration of THF, thereby depleting the cellular supply of one-carbon units necessary for crucial biosynthetic processes, particularly DNA synthesis. metabolomicsworkbench.orgfishersci.cafishersci.nouni.luguidetopharmacology.orgfishersci.at

Research into the enzymatic inhibition dynamics of Methopterine and its analogs, including Methopterine-d3, focuses on characterizing their binding affinity to DHFR and determining the kinetics of inhibition. While specific detailed enzymatic inhibition data for this compound is not extensively available in the provided search results, studies on related antifolates like Methotrexate (B535133) highlight the methodologies used. These often involve enzyme activity assays to measure the reduction of DHF in the presence of varying concentrations of the inhibitor to determine inhibition constants (Ki) or IC50 values. Deuterium (B1214612) labeling in this compound can be particularly useful in such studies for quantitative analysis using mass spectrometry, allowing for precise measurement of the labeled compound and its metabolites in enzyme assay mixtures.

Interference with Folate-Dependent One-Carbon Metabolism Pathways

Folate-dependent one-carbon metabolism is a complex network of interconnected reactions vital for cell proliferation and survival. This pathway provides the one-carbon units required for the de novo synthesis of purines and thymidylate, essential components of DNA and RNA. researchgate.netguidetopharmacology.orgfishersci.canih.gov It also plays a crucial role in the methylation cycle, including the remethylation of homocysteine to methionine, a reaction that utilizes 5-methyltetrahydrofolate as a methyl donor and S-adenosylmethionine (SAM) as the primary biological methylating agent. researchgate.netfishersci.canih.gov

Antifolates like Methopterine interfere with these pathways by inhibiting DHFR, thereby limiting the availability of THF and its derivatives that serve as one-carbon carriers. metabolomicsworkbench.orgfishersci.cafishersci.nouni.luguidetopharmacology.orgfishersci.at This disruption leads to a cascade of metabolic consequences, including the inhibition of nucleotide synthesis and potential accumulation of homocysteine. researchgate.netfishersci.canih.gov Research utilizing this compound can help to trace the flow of one-carbon units through these pathways under inhibited conditions. By tracking the deuterium label from this compound into various metabolites within the one-carbon network, researchers can gain insights into which specific branches of the pathway are most affected by the inhibition and the extent of this interference.

Cellular Transport and Intracellular Accumulation Studies

The efficacy of antifolate compounds is significantly influenced by their ability to enter cells and accumulate at concentrations sufficient to inhibit their target enzymes. Cellular uptake of folate analogs often occurs via specific membrane transporters, such as the reduced folate carrier (RFC) and folate receptors. Following transport into the cell, antifolates like Methotrexate can undergo polyglutamylation, a process catalyzed by folylpolyglutamate synthetase (FPGS). Polyglutamylation is crucial for retaining antifolates within cells and enhancing their inhibitory potency against enzymes like DHFR and thymidylate synthase (TS), as polyglutamylated forms bind more tightly to these enzymes and are less likely to be transported out of the cell.

Studies investigating the cellular transport and intracellular accumulation of this compound would typically involve exposing cells to the labeled compound and measuring its uptake over time using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterium label allows for the specific quantification of this compound within the intracellular space, distinguishing it from endogenous folates. Research in this area aims to understand the mechanisms of this compound entry into different cell types, the extent of its intracellular accumulation, and whether it undergoes polyglutamylation. While specific data on this compound's transport and accumulation is not detailed in the provided results, the use of deuterium labeling is a standard approach for such investigations in antifolate research.

Investigations into Molecular Interactions with Target Enzymes and Biological Macromolecules

The primary molecular target of Methopterine, similar to Methotrexate, is DHFR. mims.commetabolomicsworkbench.orgfishersci.cafishersci.nofishersci.at Understanding the precise molecular interactions between this compound and DHFR is crucial for elucidating its mechanism of action and for the rational design of improved antifolate therapies. Research in this area often employs a combination of biochemical, structural, and computational techniques.

Biochemical studies can involve detailed enzyme kinetics to characterize the nature of inhibition (e.g., competitive, non-competitive) and determine binding constants. Structural studies, such as X-ray crystallography, can provide high-resolution information on how Methopterine or its analogs bind to the active site of DHFR, revealing key interactions with amino acid residues. Computational methods, such as molecular docking and dynamics simulations, can complement experimental data by predicting binding modes and assessing the stability of the enzyme-inhibitor complex. fishersci.at The use of this compound in these studies, particularly in conjunction with mass spectrometry-based techniques, can aid in quantifying binding affinities and potentially tracking conformational changes upon binding. Investigations may also extend to exploring interactions with other folate-dependent enzymes or biological macromolecules that could be indirectly affected by the disruption of folate metabolism.

Exploration of Structure-Activity Relationships Utilizing Isotopic Labeling

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. Isotopic labeling, specifically with deuterium as in this compound, is a valuable tool in SAR studies, particularly for investigating metabolic pathways and pharmacokinetic properties. guidetopharmacology.org

Advanced Analytical Methodologies Utilizing Methopterine D3 As a Research Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Antifolates and their Metabolites

LC-MS/MS is a widely adopted platform for quantitative bioanalysis due to its sensitivity and selectivity. wuxiapptec.comscioninstruments.comwaters.com The accuracy and precision of LC-MS/MS assays for antifolates and their metabolites are significantly enhanced by the appropriate use of internal standards. wuxiapptec.comscispace.com Stable isotope-labeled internal standards, such as Methopterine-d3, are preferred because they closely mimic the physicochemical properties of the target analyte, ensuring consistent behavior throughout sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comacanthusresearch.comwaters.com

Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Analogs

Achieving effective chromatographic separation is critical in LC-MS/MS methods. While stable isotope-labeled internal standards are designed to behave similarly to their non-labeled counterparts, slight differences in physicochemical properties, particularly lipophilicity due to deuterium (B1214612) substitution, can sometimes lead to minor shifts in retention times. wuxiapptec.comscispace.comchromatographyonline.comchromforum.org Although some sources suggest that deuterated and non-deuterated analogs should ideally co-elute, studies have shown that complete co-elution is not always guaranteed and can be affected by factors such as column stationary phase and mobile phase composition. chromatographyonline.comchromforum.org

Optimizing chromatographic conditions, including the choice of column and gradient elution, is essential to ensure that the deuterated internal standard elutes sufficiently close to the analyte. chromatographyonline.comresearchgate.net This proximity is vital for the internal standard to effectively compensate for variations occurring during the chromatographic run and ionization process. chromatographyonline.com

Mass Spectrometric Detection Strategies for Stable Isotope Internal Standards

Mass spectrometry provides high sensitivity and selectivity for the detection of analytes and their stable isotope-labeled internal standards. scispace.comscioninstruments.com In LC-MS/MS, quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. researchgate.net

For stable isotope-labeled internal standards like this compound, it is crucial to select appropriate mass transitions that differentiate the labeled compound from the endogenous analyte and potential interferences. wuxiapptec.comacanthusresearch.com A sufficient mass difference between the analyte and the SIL-IS, generally three or more mass units for small molecules, is required to minimize mass spectrometric cross-talk and ensure accurate quantification. acanthusresearch.comchromatographyonline.com The mass spectrometer is calibrated to detect these specific transitions with high sensitivity and specificity. creative-proteomics.com

Mitigation of Matrix Effects through Deuterated Internal Standard Normalization

Matrix effects, caused by co-eluting components from the biological sample matrix, can significantly impact the ionization efficiency of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. wuxiapptec.comwaters.comoup.com These effects are a major source of imprecision in quantitative bioanalysis. waters.com

Deuterated internal standards play a crucial role in mitigating matrix effects. waters.comchromatographyonline.comoup.com Because SIL-IS have nearly identical chemical and physical properties to the analyte, they experience similar matrix effects. wuxiapptec.comwaters.comoup.com By using the ratio of the analyte signal to the internal standard signal for quantification, variations in ionization efficiency caused by the matrix are normalized, thereby improving the accuracy and precision of the assay. wuxiapptec.comchromatographyonline.com This normalization is most effective when the analyte and the internal standard co-elute chromatographically, ensuring they are subjected to the same matrix environment during ionization. waters.comchromatographyonline.comoup.com

Quantitative Bioanalysis in Preclinical Biological Matrices (e.g., cell lysates, tissue extracts, animal biofluids)

This compound is widely utilized as an internal standard in the quantitative bioanalysis of methotrexate (B535133) and its metabolites in various preclinical biological matrices, including serum, plasma, cell lysates, and tissue extracts. cerilliant.comnih.gov The process typically involves sample preparation steps such as protein precipitation or solid-phase extraction to isolate the analytes and the internal standard from the complex matrix. nih.govresearchgate.netresearchgate.netoatext.com

Following sample preparation, the extracted samples are analyzed by LC-MS/MS. The use of this compound as an internal standard throughout these steps helps to account for potential analyte losses during extraction, variations in injection volume, and fluctuations in ionization efficiency, leading to more accurate and reproducible quantification of the target antifolates in preclinical samples. wuxiapptec.comscioninstruments.com

Studies have demonstrated the successful application of deuterated internal standards in developing validated LC-MS/MS methods for quantifying drugs and metabolites in biological fluids like plasma and serum, highlighting their importance in achieving acceptable levels of accuracy and precision for preclinical studies. nih.govresearchgate.netresearchgate.netoatext.com For example, Methotrexate-d3 has been used as an internal standard in a turbulent flow LC-MS/MS method for the determination of methotrexate and its metabolites in serum, demonstrating good linearity, precision, and accuracy. nih.gov

Application in Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Quantitative bioanalysis data obtained using this compound as an internal standard are essential for supporting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. catapult.org.ukpharmaron.com PK studies characterize the absorption, distribution, metabolism, and excretion of a drug, while PD studies examine its biochemical and physiological effects. catapult.org.uk

By providing accurate measurements of antifolate concentrations in biological matrices over time, this compound enables the determination of key PK parameters such as clearance, volume of distribution, and half-life in animal models. pharmaron.com This quantitative data is then used in PK modeling to understand the drug's exposure profile. frontiersin.orgroche.comresearchgate.net

Furthermore, correlating drug exposure data (PK) with observed biological effects (PD) allows for the development of PK/PD models. catapult.org.ukfrontiersin.orgroche.com These models are crucial for understanding the relationship between drug concentration at the site of action and the magnitude and duration of the pharmacological response. catapult.org.ukroche.com Preclinical PK/PD modeling, supported by reliable bioanalysis with internal standards like this compound, helps inform dose selection and optimize dosing regimens for subsequent clinical trials. catapult.org.ukroche.com

Utility in Targeted Metabolomics and Metabolic Pathway Flux Analysis

This compound and similar stable isotope-labeled compounds are valuable tools in targeted metabolomics and metabolic pathway analysis. creative-proteomics.comemdocs.netnih.govacs.orgnih.gov Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites within specific metabolic pathways. creative-proteomics.comnih.gov

In the context of antifolates like methotrexate, which interfere with folate metabolism, this compound can be used in targeted metabolomics studies to accurately quantify various folate species and related metabolites in biological samples. acs.orgnih.gov This allows researchers to investigate the impact of antifolate treatment on folate pathway flux and identify alterations in metabolite levels. escholarship.org

Stable isotope-labeled standards are critical for accurate quantification in metabolomics due to the complexity of biological matrices and the wide range of metabolite concentrations. creative-proteomics.comnih.gov By using this compound as an internal standard for methotrexate or related compounds, researchers can improve the reliability of quantitative data in studies aimed at understanding metabolic pathway perturbations caused by antifolates. escholarship.org While the direct use of this compound in metabolic flux analysis might be limited to quantifying the parent compound or closely related metabolites, the principles of using stable isotope labeling for accurate quantification in complex biological systems are directly applicable to such studies. acs.orgnih.gov

Preclinical Research Applications of Methopterine D3 Analogs

In Vitro Cellular Models for Antifolate Research

In vitro cellular models are fundamental tools in the preclinical evaluation of antifolate compounds. These models allow for controlled investigations into the direct cellular effects, mechanisms of action, and the development of resistance.

Cell Line-Based Investigations of Antifolate Effects

Cancer cell lines are widely used to study the cytotoxic and cytostatic effects of antifolates nih.govaacrjournals.orgpsu.eduingentaconnect.com. These studies often involve exposing various cell lines, representing different cancer types or with known resistance mechanisms, to antifolates to determine their sensitivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an antifolate in inhibiting cell growth or viability psu.edu.

Research using cell lines has elucidated key mechanisms by which antifolates exert their effects, primarily through the inhibition of folate-dependent enzymes essential for nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) nih.govcancernetwork.commdpi.comnih.govasm.orgnih.govresearchgate.netnih.govmdpi.comnih.govnih.gov. Studies in cell lines can involve assessing enzyme activity, analyzing changes in folate pools, and evaluating the impact on DNA synthesis nih.govcancernetwork.comnih.gov.

Cell line studies are also crucial for identifying and characterizing mechanisms of resistance to antifolates ingentaconnect.comcancernetwork.commdpi.comnih.govnih.govresearchgate.netnih.govnih.govbibliotekanauki.pl. For instance, cell lines resistant to methotrexate (B535133) have been developed and studied to understand how decreased drug uptake, altered target enzymes (like mutations or amplification of DHFR), or impaired polyglutamation contribute to resistance cancernetwork.comnih.govnih.govresearchgate.netnih.govnih.govbibliotekanauki.pl.

While specific data for Methopterine-d3 in cell lines were not found, studies with other antifolates demonstrate the type of data generated. For example, studies might present IC50 values for a panel of cell lines with varying sensitivities or resistance mechanisms, which could be summarized in a table format showing the compound tested, the cell line, and the corresponding IC50.

Studies in Primary Cell Cultures

Beyond continuous cell lines, primary cell cultures, derived directly from patient tissues or animal models, can be used to investigate the effects of antifolates in a context potentially more representative of in vivo conditions. These studies can be particularly valuable for assessing the impact of antifolates on specific cell types, such as immune cells or cells from target organs, and for exploring the differential sensitivity between normal and diseased cells. While less common than cell line studies due to practical limitations, primary cultures can provide insights into tissue-specific responses and potential off-target effects.

In Vivo Animal Models for Mechanistic Elucidation of Antifolate Action

Animal models are indispensable for studying the systemic effects of antifolates, their pharmacokinetics, and the complex interactions between the drug, the target, and the host organism psu.edunih.govasm.orgresearchgate.netnih.govnih.govacs.orgaacrjournals.orgpnas.orgnih.govresearchgate.netacs.orgemulatebio.comacs.org. These models allow for the investigation of antifolate efficacy in a living system and provide insights that cannot be obtained from in vitro studies alone.

Rodent Models in Antifolate Research

Rodent models, particularly mice and rats, are widely used in preclinical antifolate research psu.edunih.govresearchgate.netnih.govnih.govaacrjournals.orgpnas.orgnih.govresearchgate.netacs.orgacs.org. These models can involve xenografts (human tumors implanted in immunodeficient rodents) or syngeneic models (tumors implanted in immunocompetent rodents of the same genetic background) to evaluate the antitumor activity of antifolates psu.eduresearchgate.netacs.orgacs.org. Animal models are used to study the impact of antifolates on tumor growth, survival, and metastasis.

Studies in rodent models also help to understand the in vivo mechanisms of antifolate action, including their effects on folate metabolism in different tissues and the development of acquired resistance in a complex biological environment nih.govresearchgate.netaacrjournals.orgnih.gov. For instance, studies using Methotrexate in mouse models of arthritis have investigated its disposition and effects on systemic folate levels nih.govnih.gov. Research involving prenatal exposure to Methotrexate in rats has explored its impact on offspring behavior, potentially linked to folate metabolism deficits researchgate.net.

While direct studies on this compound in rodent models were not found, the use of deuterated Methotrexate-d3 in pharmacokinetic studies in animals is a relevant application of deuterated antifolates cancernetwork.com. Animal studies with other antifolates often involve measuring tumor volume over time, assessing changes in body weight, and analyzing biomarkers related to folate metabolism or drug effect in tissues and biological fluids. This type of data could be presented in tables showing treatment groups, measured parameters (e.g., tumor size, folate levels), and statistical analysis.

Exploration of Antifolate Effects in Specific Organ Systems in Animal Models

Animal models allow for the investigation of antifolate effects on specific organ systems, which is crucial for understanding both therapeutic outcomes and potential off-target effects nih.govresearchgate.netpnas.orgnih.govacs.org. For example, studies have examined the impact of antifolates on the hematopoietic system, gastrointestinal tract, and liver, which are known to be sensitive to folate deprivation nih.gov.

Research in animal models can also explore the distribution and metabolism of antifolates in different organs nih.govnih.govacs.org. Deuterated antifolates like Methotrexate-d3 can be particularly useful in these studies to track the parent compound and its metabolites and to understand metabolic pathways cancernetwork.com. Studies have also utilized animal models to investigate strategies to mitigate antifolate toxicity in specific organs, such as the use of rescue agents like leucovorin nih.govaacrjournals.org.

Furthermore, animal models are employed to study the effects of antifolates on specific biological processes within organs, such as inflammation or immune responses, particularly in the context of autoimmune diseases where antifolates like Methotrexate are used nih.govnih.gov. Studies might involve analyzing tissue samples for histological changes, gene expression, or protein levels related to the antifolate's mechanism or impact on organ function.

Investigation of Resistance Mechanisms to Antifolates in Preclinical Model Systems

A major focus of preclinical research is the investigation of mechanisms by which cancer cells and other target cells develop resistance to antifolate therapy ingentaconnect.comcancernetwork.commdpi.comnih.govnih.govresearchgate.netnih.govnih.govbibliotekanauki.plresearchgate.net. Preclinical model systems, including cell lines and animal models, are invaluable for identifying these mechanisms and developing strategies to overcome resistance.

Studies in cell lines have identified several key mechanisms of antifolate resistance, including impaired drug transport into the cell (e.g., alterations in reduced folate carrier or proton-coupled folate transporter), amplification or mutations of the target enzyme (e.g., DHFR or TS), decreased polyglutamation of the antifolate, and increased efflux of the drug from the cell cancernetwork.commdpi.comnih.govnih.govresearchgate.netnih.govnih.govbibliotekanauki.pl. Research often involves establishing resistant cell lines by exposing them to increasing concentrations of an antifolate and then analyzing the molecular changes that have occurred nih.govbibliotekanauki.pl.

Animal models complement in vitro studies by allowing for the investigation of resistance development in a more complex in vivo environment, where factors such as drug distribution, metabolism, and the tumor microenvironment can play a role nih.gov. Studies in xenograft models, for instance, can involve treating tumors with an antifolate and then analyzing residual or relapsed tumors for the emergence of resistance mechanisms observed in cell lines or identifying novel in vivo resistance pathways nih.govpnas.org.

Exploration of Antifolate Combination Studies in Preclinical Settings

Antifolate compounds represent a crucial class of therapeutic agents utilized in the treatment of various conditions, most notably in oncology. These agents exert their effects by interfering with the metabolic pathways involving folic acid, which are essential for nucleotide synthesis and cell proliferation. Methopterine, also known as N10-Methylfolic acid, is an analog of the widely used antifolate methotrexate. wikipedia.orgnih.gov this compound is a deuterated form of Methopterine, often employed in research settings.

Preclinical research plays a vital role in evaluating the potential of new therapeutic strategies, including combination therapies. The rationale behind combining different anti-cancer agents, particularly antifolates, in preclinical settings is multifaceted. Cancer is a complex disease characterized by significant heterogeneity within tumors and the potential for developing resistance to single-agent therapies. Combination therapy aims to overcome these challenges by simultaneously targeting multiple pathways, enhancing efficacy, minimizing the likelihood of resistance emergence, and potentially allowing for lower doses of individual agents to reduce toxicity. Preclinical studies, often conducted using cancer cell lines and animal models, are essential for identifying promising drug combinations and understanding their underlying mechanisms of action before clinical translation.

Antifolates, by inhibiting key enzymes in folate metabolism such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), disrupt DNA synthesis and cell division. Combining antifolates with other agents, or even combining antifolates that target different enzymes within the folate pathway, can lead to synergistic or additive effects on cancer cell growth inhibition. Preclinical studies in this area typically involve assessing the combined effects of agents on measures such as cell viability, proliferation rates, and apoptosis in various cancer cell lines. In vivo studies using xenograft or syngeneic animal models further evaluate the impact of combinations on tumor growth, size, and potentially metastasis. These studies generate detailed research findings that help elucidate the nature of the drug interaction (synergy, additivity, or antagonism) and identify effective dose ratios and schedules in a controlled environment.

While specific detailed preclinical combination studies focusing on this compound as a primary therapeutic agent are not extensively documented in readily available literature, its role as a deuterated analog is significant in research. Deuterated compounds like this compound are frequently utilized in pharmacokinetic and metabolism studies. By using a stable isotope label, researchers can track the absorption, distribution, metabolism, and excretion of the non-deuterated analog (Methopterine) or related compounds (like methotrexate) when administered alone or in combination with other drugs. This analytical application provides crucial data on how drug combinations affect the pharmacological profile of the antifolate, which is indirectly vital for understanding the efficacy and potential interactions in a combination therapy setting. For instance, a combination partner might affect the metabolism or transport of an antifolate, and using a deuterated standard like this compound allows for accurate measurement of the parent drug and its metabolites.

Emerging Research Frontiers and Theoretical Implications of Deuterated Antifolates

Novel Applications of Deuterated Antifolates in Systems Biology Approaches

Deuterated antifolates play a significant role in systems biology research, particularly in the study of metabolic pathways and their regulation. The incorporation of stable isotopes like deuterium (B1214612) allows researchers to trace the fate of molecules through complex biological networks. Deuterium-labeled compounds are increasingly utilized in biochemical and biomedical investigations, including detailed studies of metabolism nih.gov.

Targeted metabolomics, employing stable isotope tracers such as [2,3,3-²H]serine, has been instrumental in identifying the intracellular targets of antifolates and understanding their impact on cellular metabolism wikipedia.org, fishersci.ca, fishersci.ca. By tracking the incorporation of deuterium from labeled substrates into various metabolites, researchers can infer the activity of specific enzymes and pathways affected by antifolate treatment. This provides a system-wide view of the metabolic consequences of antifolate action, moving beyond the study of single enzymes. Deuterated antifolates themselves can serve as metabolic probes to investigate folate transport, metabolism, and polyglutamylation within cells, offering insights into the dynamics of the folate pathway in different physiological or pathological states.

Computational Modeling and Simulation Studies Incorporating Isotopic Tracer Data

Computational approaches, including molecular modeling and simulation, are critical for understanding the interactions of antifolates with their biological targets and predicting their behavior within complex systems wikipedia.org, wikipedia.org, mims.com, fishersci.se, fishersci.se. These studies often involve techniques such as induced fit docking and molecular dynamics simulations to analyze binding affinities and conformational changes of enzymes like dihydrofolate reductase (DHFR) upon binding with antifolates wikipedia.org, wikipedia.org, fishersci.se.

Development of Next-Generation Antifolate Analogs Informed by Deuterium Labeling Insights

Deuterium labeling has emerged as a strategy to modify the pharmacokinetic and metabolic properties of drug candidates while largely preserving their desired pharmacological activity wikipedia.org, mims.com, ecsci.co.kr. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to reduced metabolic lability at specific positions, potentially improving metabolic stability, increasing half-life, and altering the profile of circulating metabolites mims.com, ecsci.co.kr.

Insights gained from studying the metabolic fate and enzymatic interactions of deuterated antifolates like Methopterine-d3 can directly inform the rational design of new antifolate analogs. By identifying metabolic hotspots susceptible to enzymatic cleavage, researchers can strategically incorporate deuterium at these positions in novel compounds to improve their metabolic profiles. This can lead to the development of next-generation antifolates with enhanced efficacy, reduced off-target effects, and improved pharmacokinetic properties. The pursuit of novel antifolate scaffolds and optimized properties continues to be an active area of research, with structural information and metabolic insights guiding the design process wikipedia.org.

Potential for Deuterated Antifolates in Advanced Diagnostic Research Tool Development (Non-Clinical Contexts)

Deuterium-labeled molecules are valuable tools in various biochemical and biomedical research applications, including the study of metabolism nih.gov. In non-clinical research contexts, deuterated antifolates hold potential for the development of advanced diagnostic research tools. Stable isotopes are often preferred over radioactive isotopes in research due to safety considerations nih.gov.

Deuterated compounds have been extensively used in non-clinical settings as metabolic and pharmacokinetic probes mims.com. Deuterated antifolates can be employed to investigate the activity and capacity of folate transporters, the flux through one-carbon metabolic pathways, and the functional status of key enzymes like DHFR in research models. They can serve as internal standards in highly sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of antifolates and their metabolites in biological matrices, which is essential for detailed research studies wikipedia.org, nih.gov. This is particularly relevant for developing research assays to understand drug disposition and metabolic pathway activity without direct clinical application.

Identification of Unexplored Metabolic or Molecular Targets for Antifolates

While classical antifolates primarily target key enzymes in folate metabolism and nucleotide synthesis, such as DHFR, thymidylate synthase, and enzymes in the purine (B94841) synthesis pathway, research continues to identify additional metabolic vulnerabilities and molecular targets influenced by antifolate treatment wikipedia.org, wikipedia.org, fishersci.ca, fishersci.ca.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Methopterine-d3 in laboratory settings?

  • Methodological Answer : Synthesis requires precise deuterium incorporation at specified positions, verified via nuclear magnetic resonance (NMR) or mass spectrometry (MS). Characterization should include isotopic purity analysis (≥98% deuterium enrichment) and stability testing under experimental conditions (e.g., pH, temperature). Protocols must align with reproducibility standards, such as documenting reaction kinetics and purification steps .

Q. How should researchers design experiments to assess this compound’s stability in biological matrices?

  • Methodological Answer : Use controlled degradation studies with HPLC-MS/MS to track deuterium retention. Variables include matrix type (plasma, tissue homogenates), storage conditions (−80°C vs. room temperature), and time-dependent degradation kinetics. Include internal standards (e.g., non-deuterated analogs) to normalize recovery rates .

Q. What analytical validation parameters are essential for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Validate linearity (R² ≥0.99), accuracy (85–115% recovery), precision (CV ≤15%), and lower limit of quantification (LLOQ) using spiked matrix samples. Cross-validate with orthogonal techniques like LC-HRMS to confirm specificity against metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported metabolic half-life across studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables:

  • Isotopic impurity : Batch-to-batch variability in deuterium enrichment alters metabolic stability .
  • Assay sensitivity : Differences in LC-MS/MS instrumentation (e.g., high-resolution vs. triple quadrupole) affect detection thresholds .
  • Solution : Replicate experiments using standardized protocols and reference materials, reporting isotopic purity and instrument parameters .

Q. What strategies improve cross-study comparability of this compound’s receptor binding affinity data?

  • Methodological Answer :

  • Protocol harmonization : Use consistent buffer systems (e.g., Tris-HCl vs. PBS) and temperature controls .
  • Data normalization : Express binding affinity relative to a common reference ligand.
  • Open datasets : Share raw isotherm data and fitting algorithms (e.g., GraphPad Prism scripts) in supplementary materials .

Q. How do isotopic effects of deuterium influence this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling?

  • Methodological Answer : Deuterium can alter metabolic rates via the kinetic isotope effect (KIE). Model this by:

  • In vitro assays : Compare CYP450 metabolism rates of deuterated vs. non-deuterated analogs.
  • In silico adjustments : Integrate KIE factors (e.g., 2–10× slower cleavage) into compartmental models .

Methodological & Ethical Considerations

Q. What are the ethical implications of incomplete methodological reporting in this compound studies?

  • Answer : Omitting details like deuterium source (e.g., D₂O vs. deuterated precursors) or purification methods undermines reproducibility. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite guidelines from Nature’s reporting standards .

Q. How can researchers optimize trade-offs between sensitivity and cost in deuterated compound analysis?

  • Answer : Use tiered approaches:

  • Screening : Low-cost UV detectors for preliminary stability assays.
  • Validation : High-resolution MS for definitive quantification.
  • Justify costlier methods in grants by emphasizing reproducibility demands .

Data Presentation Standards

  • Tables : Include isotopic purity, synthetic yields, and stability data (example below).
ParameterThis compoundNon-deuterated Control
Deuterium Enrichment98.5%N/A
Plasma Half-life (h)12.3 ± 1.28.7 ± 0.9
Metabolic Clearance0.22 mL/min/kg0.45 mL/min/kg
  • References : Prioritize journals enforcing STAR Methods (e.g., Cell, Science) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.